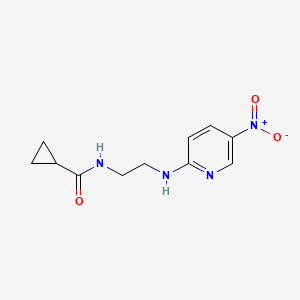
n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide: is a compound that belongs to the class of nitropyridine derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to an aminoethyl group, which is further connected to a cyclopropanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base and a chlorinated solvent . The reaction conditions are generally mild and do not require the use of metal catalysts . The process can be summarized as follows:
Starting Materials: 5-nitropyridin-2-amine and cyclopropanecarbonyl chloride.
Solvent: Chlorinated solvent (e.g., dichloromethane).
Base: A suitable base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-((5-aminopyridin-2-yl)amino)ethyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .
Comparación Con Compuestos Similares
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share some similarities in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O3 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16) |
Clave InChI |
WUDSHQLTQVOACG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


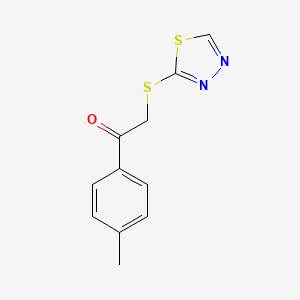


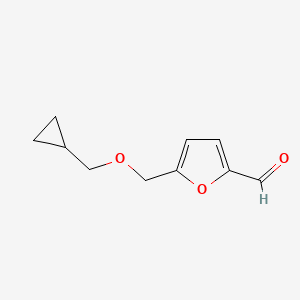
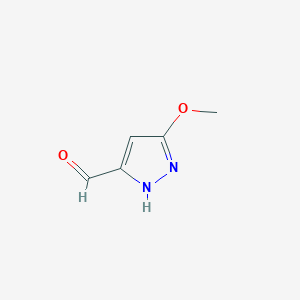

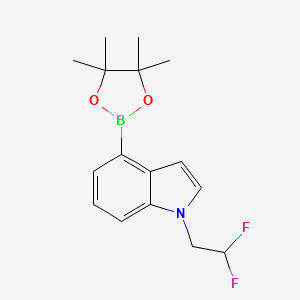
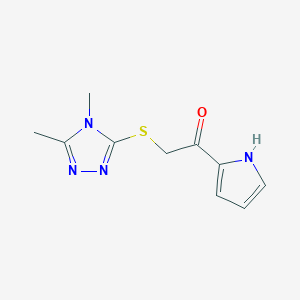
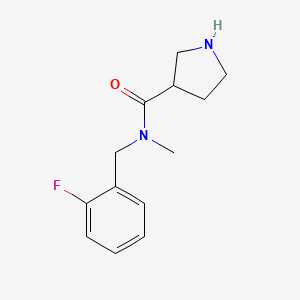
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
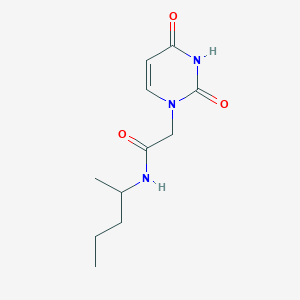
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
